3,3-difluoro-N-(4-fluoro-3-methoxyphenyl)cyclobutane-1-carboxamide
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Overview
Description
3,3-Difluoro-N-(4-fluoro-3-methoxyphenyl)cyclobutane-1-carboxamide is a fluorinated organic compound. The presence of multiple fluorine atoms in its structure makes it particularly interesting for various applications in medicinal chemistry and material science. Fluorinated compounds often exhibit unique properties such as increased metabolic stability and enhanced binding affinity to biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluoro-N-(4-fluoro-3-methoxyphenyl)cyclobutane-1-carboxamide typically involves multiple steps. One common approach is the cyclization of a suitable precursor followed by the introduction of fluorine atoms. The reaction conditions often require the use of strong bases and fluorinating agents. For example, a precursor compound can be treated with a fluorinating reagent such as diethylaminosulfur trifluoride (DAST) under controlled temperature conditions to introduce the fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-N-(4-fluoro-3-methoxyphenyl)cyclobutane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3,3-Difluoro-N-(4-fluoro-3-methoxyphenyl)cyclobutane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs with enhanced metabolic stability.
Industry: Utilized in the production of specialty materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3,3-difluoro-N-(4-fluoro-3-methoxyphenyl)cyclobutane-1-carboxamide involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Difluoro-N-(4-fluorophenyl)cyclobutane-1-carboxamide
- 3,3-Difluoro-N-(3-methoxyphenyl)cyclobutane-1-carboxamide
- 3,3-Difluoro-N-(4-methoxyphenyl)cyclobutane-1-carboxamide
Uniqueness
The presence of both fluorine and methoxy groups in 3,3-difluoro-N-(4-fluoro-3-methoxyphenyl)cyclobutane-1-carboxamide makes it unique compared to its analogs. These functional groups can significantly influence its chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H12F3NO2 |
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Molecular Weight |
259.22 g/mol |
IUPAC Name |
3,3-difluoro-N-(4-fluoro-3-methoxyphenyl)cyclobutane-1-carboxamide |
InChI |
InChI=1S/C12H12F3NO2/c1-18-10-4-8(2-3-9(10)13)16-11(17)7-5-12(14,15)6-7/h2-4,7H,5-6H2,1H3,(H,16,17) |
InChI Key |
PIQSCMRLWQVJFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2CC(C2)(F)F)F |
Origin of Product |
United States |
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